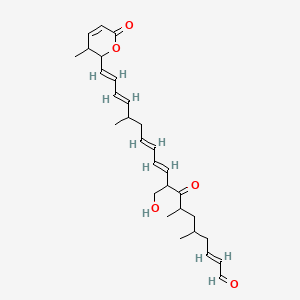
(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal” is a complex organic molecule characterized by multiple double bonds, hydroxymethyl groups, and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyran ring and the introduction of hydroxymethyl and oxo groups. Typical synthetic routes may involve:
Formation of the dihydropyran ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of hydroxymethyl groups: This step may involve hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Formation of double bonds: This could be achieved through elimination reactions or Wittig reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is formed.
Purification Techniques: Methods such as chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The double bonds can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield an aldehyde or carboxylic acid, while reduction of the oxo group would yield a hydroxyl group.
Scientific Research Applications
Chemistry
This compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development.
Medicine
If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, triggering signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-(hydroxymethyl)-2,4-pentadienal: A simpler compound with fewer double bonds and functional groups.
(2E,4E,6E)-7-(hydroxymethyl)-2,4,6-heptatrienal: Another compound with a similar structure but different chain length and functional groups.
Uniqueness
The unique combination of multiple double bonds, hydroxymethyl groups, and a dihydropyran ring sets this compound apart from others, potentially offering unique chemical and biological properties.
Properties
Molecular Formula |
C29H40O5 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal |
InChI |
InChI=1S/C29H40O5/c1-22(13-8-9-16-27-24(3)17-18-28(32)34-27)12-6-5-7-15-26(21-31)29(33)25(4)20-23(2)14-10-11-19-30/h5-11,13,15-19,22-27,31H,12,14,20-21H2,1-4H3/b6-5+,11-10+,13-8+,15-7+,16-9+ |
InChI Key |
WXKQYXWBXHOECI-ARKHUCNISA-N |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C=C/C(C)C/C=C/C=C/C(CO)C(=O)C(C)CC(C)C/C=C/C=O |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC=CC(C)CC=CC=CC(CO)C(=O)C(C)CC(C)CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
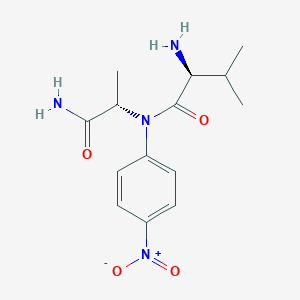

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
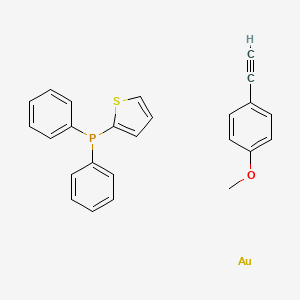

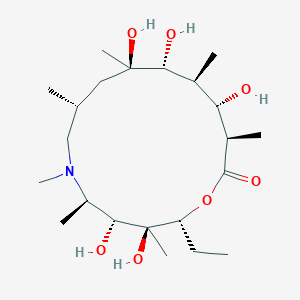
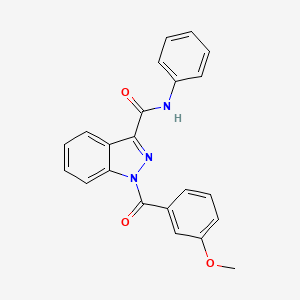
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)


![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
